Lipophilicity Differential: XLogP3 Comparison of Target vs. Non-Fluorinated Analog
The trifluoromethyl group at C3 imparts a measurable lipophilicity increase relative to the non-fluorinated 5-bromo-2-hydrazinopyridine scaffold. The target compound has a computed XLogP3 of 2.0 [1], compared to a reported LogP range of 1.32–1.90 for 5-bromo-2-hydrazinopyridine (CAS 77992-44-0) . This ΔlogP of +0.10 to +0.68 log units translates to an estimated 1.3- to 4.8-fold increase in octanol/water partition coefficient. In medicinal chemistry, a logP in the 2–3 range is generally considered favorable for balancing aqueous solubility with passive membrane permeability, whereas logP below ~1.5 can limit cellular penetration.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 (PubChem computed) |
| Comparator Or Baseline | 5-Bromo-2-hydrazinopyridine (CAS 77992-44-0): LogP = 1.32 (ChemSrc); LogP = 1.903 (BOC Sciences) |
| Quantified Difference | ΔlogP = +0.10 to +0.68 (target minus comparator) |
| Conditions | Computed XLogP3 (PubChem) vs. experimentally derived or vendor-reported LogP values from different sources; direct head-to-head measurement under identical conditions not located in primary literature. |
Why This Matters
For procurement decisions in drug-discovery programs, the ~0.1–0.7 logP advantage of the target compound over its non-fluorinated analog may translate to improved passive cellular permeability, a key parameter in hit-to-lead optimization cascades where small lipophilicity differences can determine whether a series progresses.
- [1] PubChem Compound Summary, CID 71652033, XLogP3-AA = 2.0, National Center for Biotechnology Information (2025). View Source
